molecular formula C8H13NO2 B2770307 methyl (2S)-2-isocyano-4-methylpentanoate CAS No. 158340-98-8

methyl (2S)-2-isocyano-4-methylpentanoate

Cat. No.: B2770307
CAS No.: 158340-98-8
M. Wt: 155.197
InChI Key: ZWTPUHSQAWCFFP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (2S)-2-isocyano-4-methylpentanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and fine chemicals . This particular compound is characterized by its unique isocyano group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-isocyano-4-methylpentanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, which uses a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . Another method involves the use of acyl chlorides or acid anhydrides with alcohols .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Photocatalytic strategies have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts and light irradiation .

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-2-isocyano-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl (2S)-2-isocyano-4-methylpentanoate involves its interaction with specific molecular targets. The isocyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl (2S)-2-isocyano-4-methylpentanoate is unique due to its isocyano group, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

methyl (2S)-2-isocyano-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTPUHSQAWCFFP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.